

# An In-depth Technical Guide to 1-Cycloheptylethan-1-one

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## Compound of Interest

Compound Name: 1-Cycloheptylethan-1-one

CAS No.: 6713-48-0

Cat. No.: B2810238

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **1-cycloheptylethan-1-one** (also known by its IUPAC name, 1-cycloheptylethanone), a saturated ketone with potential applications in organic synthesis and medicinal chemistry. This document delves into the nomenclature, physicochemical properties, synthesis, spectroscopic characterization, and potential utility of this compound, particularly for professionals in drug development. While specific research on **1-cycloheptylethan-1-one** is not abundant, this guide synthesizes available data and draws logical comparisons with closely related analogues to provide a thorough and practical resource.

## Introduction and Nomenclature

**1-Cycloheptylethan-1-one**, a colorless liquid at room temperature, is an organic compound featuring a seven-membered cycloheptyl ring attached to an acetyl group. The cycloheptyl moiety, a saturated carbocycle, offers a unique three-dimensional scaffold that is of increasing

interest in medicinal chemistry for its potential to improve pharmacokinetic and pharmacodynamic properties of drug candidates.

The nomenclature for this compound is straightforward. According to IUPAC naming conventions, the ethanone portion is the principal functional group, with the cycloheptyl group treated as a substituent at the first position, leading to the name **1-cycloheptylethan-1-one**.<sup>[1]</sup>

Common synonyms for this compound include:

- Acetylcycloheptane
- Cycloheptyl methyl ketone

The Chemical Abstracts Service (CAS) registry number for **1-cycloheptylethan-1-one** is 6713-48-0.<sup>[1]</sup>

## Physicochemical and Spectroscopic Properties

A precise understanding of the physicochemical and spectroscopic properties of **1-cycloheptylethan-1-one** is essential for its synthesis, purification, and characterization.

### Physicochemical Properties

While extensive experimental data for **1-cycloheptylethan-1-one** is not readily available in the literature, a combination of computed data and properties of analogous compounds provides a reliable profile.

Property	Value/Information	Source
Molecular Formula	C9H16O	PubChem[1]
Molecular Weight	140.22 g/mol	PubChem[1]
Appearance	Colorless liquid (inferred)	
Boiling Point	Not specified; expected to be higher than cyclohexyl methyl ketone (181-182 °C)	
Solubility	Expected to be soluble in organic solvents and have low solubility in water.	
CAS Number	6713-48-0	PubChem[1]

## Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of **1-cycloheptylethan-1-one**. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.

### 2.2.1. <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **1-cycloheptylethan-1-one** is expected to show distinct signals for the acetyl protons and the cycloheptyl protons.

- Acetyl Protons (-COCH<sub>3</sub>): A sharp singlet, integrating to 3 protons, is anticipated around  $\delta$  2.1 ppm.
- Cycloheptyl Methine Proton (-CH-CO-): A multiplet, integrating to 1 proton, is expected further downfield due to the deshielding effect of the adjacent carbonyl group, likely in the range of  $\delta$  2.5-2.8 ppm.
- Cycloheptyl Methylene Protons (-CH<sub>2</sub>-): A series of overlapping multiplets, integrating to 12 protons, would be observed in the upfield region, typically between  $\delta$  1.2-1.9 ppm.

### 2.2.2. <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides key information about the carbon framework.

- Carbonyl Carbon ( $\text{C}=\text{O}$ ): A signal in the downfield region, characteristic of a ketone, is expected around  $\delta$  212-215 ppm.
- Acetyl Carbon ( $-\text{CH}_3$ ): An upfield signal around  $\delta$  28-30 ppm.
- Cycloheptyl Methine Carbon ( $-\text{CH}-\text{CO}-$ ): A signal around  $\delta$  50-55 ppm.
- Cycloheptyl Methylene Carbons ( $-\text{CH}_2-$ ): Multiple signals in the range of  $\delta$  26-30 ppm. Due to the flexibility of the seven-membered ring, some carbons may have very similar chemical shifts.

### 2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carbonyl functional group.

- C=O Stretch: A strong, sharp absorption band is expected in the region of 1705-1725  $\text{cm}^{-1}$ , which is characteristic of a saturated aliphatic ketone.[2]
- C-H Stretch ( $\text{sp}^3$ ): Multiple bands just below 3000  $\text{cm}^{-1}$  (typically 2850-2960  $\text{cm}^{-1}$ ) corresponding to the C-H stretching vibrations of the cycloheptyl and methyl groups.
- C-H Bend: Bending vibrations for the  $\text{CH}_2$  and  $\text{CH}_3$  groups are expected in the 1350-1470  $\text{cm}^{-1}$  region.

### 2.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion ( $\text{M}^+$ ): The mass spectrum should show a molecular ion peak at an  $m/z$  value corresponding to the molecular weight of the compound (140.22).
- Fragmentation: Common fragmentation pathways for ketones would be expected. The most prominent fragmentation would likely be the alpha-cleavage, resulting in the loss of the acetyl group ( $\text{CH}_3\text{CO}\cdot$ ,  $m/z$  43) or the cycloheptyl radical ( $\text{C}_7\text{H}_{13}\cdot$ ,  $m/z$  97). This would lead to significant peaks at  $m/z$  97 and  $m/z$  43 (the acylium ion,  $[\text{CH}_3\text{CO}]^+$ ). Another possible

fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available on the cycloheptyl ring.

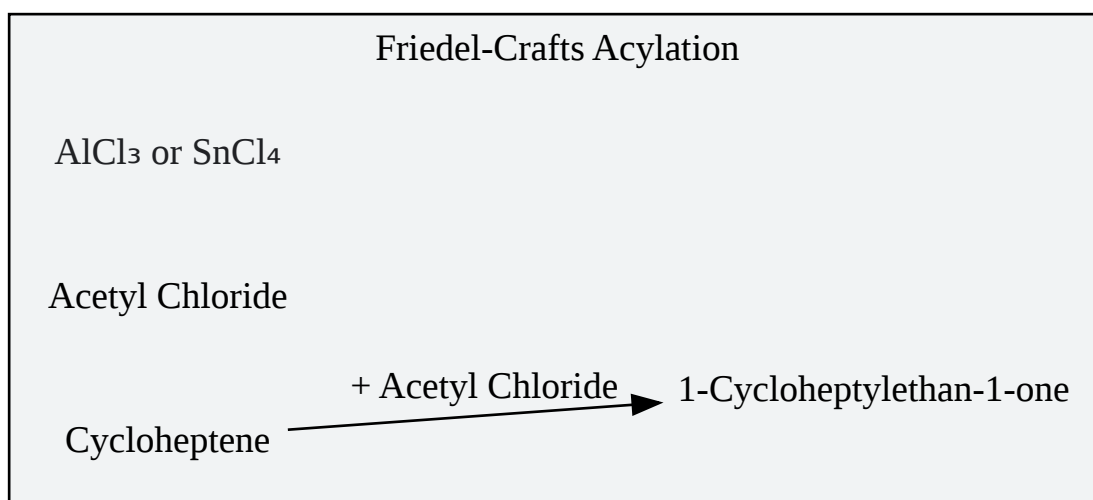
## Synthesis of 1-Cycloheptylethan-1-one

Several synthetic routes can be envisioned for the preparation of **1-cycloheptylethan-1-one**, with the Friedel-Crafts acylation of a suitable cycloheptyl precursor being a primary method.

### Friedel-Crafts Acylation of Cycloheptene

A plausible and efficient method for the synthesis of **1-cycloheptylethan-1-one** is the Friedel-Crafts acylation of cycloheptene. This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst.

Reaction Scheme:



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## Sources

- [1. 1-Cycloheptylethan-1-one | C<sub>9</sub>H<sub>16</sub>O | CID 12676352 - PubChem](#)  
[pubchem.ncbi.nlm.nih.gov]
- [2. IR Spectrum Of Cyclohexanone | bartleby](#) [bartleby.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Cycloheptylethan-1-one]. BenchChem, [2026]. [Online PDF]. Available at:  
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